molecular formula C5H9Br B145715 (2-Bromoethyl)cyclopropane CAS No. 36982-56-6

(2-Bromoethyl)cyclopropane

Cat. No.: B145715
CAS No.: 36982-56-6
M. Wt: 149.03 g/mol
InChI Key: RIYFONBSYWACFF-UHFFFAOYSA-N
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Description

(2-Bromoethyl)cyclopropane is an organic compound with the molecular formula C5H9Br. It is characterized by the presence of a cyclopropane ring attached to a bromoethyl group. This compound is known for its unique reactivity due to the inherent strain in the three-membered cyclopropane ring and the presence of the bromine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cyclopropane can be synthesized through the reaction of cyclopropylamine with bromoethane. This reaction involves the electrophilic substitution of ethyl bromide with cyclopropylamine, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where cyclopropylamine and bromoethane are reacted under controlled conditions. The reaction is typically carried out in the presence of a solvent such as chloroform or ethyl acetate, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted cyclopropane derivatives.

    Oxidation Reactions: Cyclopropyl alcohols or ketones.

    Reduction Reactions: Cyclopropyl ethane derivatives.

Scientific Research Applications

(2-Bromoethyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromoethyl)cyclopropane involves the reactivity of the cyclopropane ring and the bromine atom. The strain in the cyclopropane ring makes it highly reactive, allowing it to participate in ring-opening reactions. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of various derivatives .

Comparison with Similar Compounds

  • Cyclopropylmethyl bromide
  • Cyclopropyl ethyl bromide
  • Cyclopropylamine

Comparison: (2-Bromoethyl)cyclopropane is unique due to the combination of the cyclopropane ring and the bromoethyl group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, cyclopropylmethyl bromide lacks the ethyl group, which affects its reactivity and applications. Similarly, cyclopropylamine does not have the bromine atom, making it less reactive in substitution reactions .

Properties

IUPAC Name

2-bromoethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c6-4-3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYFONBSYWACFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36982-56-6
Record name (2-bromoethyl)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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